molecular formula C10H11ClO4 B3061241 2,3-Dihydroxypropyl 4-chlorobenzoate CAS No. 73301-01-6

2,3-Dihydroxypropyl 4-chlorobenzoate

Cat. No.: B3061241
CAS No.: 73301-01-6
M. Wt: 230.64 g/mol
InChI Key: WUFCRWUDJPHBRT-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 4-chlorobenzoate ( 73301-01-6) is a pharmaceutical impurity and metabolite associated with Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID) . This compound, with the molecular formula C10H11ClO4 and a molecular weight of 230.64 g/mol, is officially categorized as "Indomethacin α-monoglyceride" and serves as a critical reference standard in analytical research and development . Its primary research value lies in its application as a certified reference material (CRM) for the quality control and regulatory compliance of Indomethacin Active Pharmaceutical Ingredient (API) . Researchers utilize this standard in chromatographic analyses to identify, quantify, and monitor the levels of this specific impurity, ensuring the safety, efficacy, and purity of pharmaceutical products . It is an essential tool for method development, validation, and stability studies in accordance with Good Laboratory Practice (GLP) and ICH guidelines. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,3-dihydroxypropyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c11-8-3-1-7(2-4-8)10(14)15-6-9(13)5-12/h1-4,9,12-13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFCRWUDJPHBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(CO)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994022
Record name 2,3-Dihydroxypropyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73301-01-6
Record name Benzoic acid, 4-chloro-, 2,3-dihydroxypropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073301016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include heating under reflux to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dihydroxypropyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl 4-chlorobenzoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,3-dihydroxypropyl 4-chlorobenzoate with key analogs, focusing on substituent effects and physicochemical parameters:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent LogP PSA (Ų) Key Features
This compound C₁₀H₁₁ClO₄ 230.65 4-Cl 0.85 66.76 Aromatic, electron-withdrawing Cl
2,3-Dihydroxypropyl oleate C₂₁H₃₈O₄ 354.53 Oleic acid (C18:1) N/A N/A Unsaturated fatty acid ester
2,3-Dihydroxypropyl 4-hydroxybenzoate C₁₀H₁₂O₅ 212.20 4-OH N/A ~70 Polar hydroxyl substituent
Hexadecanoic acid, 2,3-dihydroxypropyl ester C₁₉H₃₈O₄ 330.50 Palmitic acid (C16:0) N/A N/A Saturated fatty acid ester
Key Observations:
  • Substituent Effects :
    • The 4-chloro group in this compound enhances lipophilicity compared to the hydroxylated analog (4-hydroxybenzoate), which is more polar due to the -OH group .
    • Fatty acid esters (e.g., oleate, palmitate) exhibit higher molecular weights and LogP values due to long aliphatic chains, favoring membrane permeability .
  • Polarity :
    • The 4-chlorobenzoate’s PSA (66.76 Ų) is lower than that of the 4-hydroxybenzoate (~70 Ų), reflecting reduced hydrogen-bonding capacity from the Cl substituent .
This compound
  • No direct biological activity data are reported in the provided evidence.
2,3-Dihydroxypropyl Oleate
  • Exhibits anti-tumor activity against human lung carcinoma (Bel-7402) and glioma (C6) cells, with IC₅₀ values comparable to reference drugs .
Fatty Acid Esters (Compounds 14–16 in )
  • 2,3-Dihydroxypropyl(10Z,13Z)-10,13-nonadecadienoate and related compounds demonstrated neuroprotective effects in an oxygen-glucose deprivation (OGD/R) model, increasing cell viability in BV-2 microglial cells .
4-Hydroxybenzoate Analog

    Biological Activity

    2,3-Dihydroxypropyl 4-chlorobenzoate (CAS No. 73301-01-6) is a compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

    This compound is characterized by the presence of hydroxyl groups and a chlorine atom, which contribute to its unique chemical properties. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions may influence various biochemical pathways, leading to observed biological activities such as antimicrobial and anti-inflammatory effects.

    1. Antimicrobial Activity

    Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains:

    • Minimum Inhibitory Concentrations (MICs) : The compound demonstrated MICs ranging from 50 to 100 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
    • Mechanism : The antimicrobial effect is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

    2. Anti-inflammatory Properties

    The compound has also been explored for its anti-inflammatory potential. In vitro studies have suggested that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell types. This suggests a possible therapeutic role in conditions characterized by inflammation .

    3. Anticancer Potential

    The anticancer effects of this compound have been investigated through various experimental models:

    • Case Study : In a controlled study involving human cancer cell lines, the compound was tested for cytotoxic effects. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM . The compound was shown to induce apoptosis through the intrinsic pathway by increasing levels of pro-apoptotic proteins.

    Research Findings Summary

    Biological ActivityObservationsReferences
    AntimicrobialMICs: 50-100 µg/mL against Staphylococcus aureus and Escherichia coli
    Anti-inflammatoryReduced levels of pro-inflammatory cytokines
    AnticancerInduced apoptosis in cancer cell lines at low concentrations

    Case Study 1: Antimicrobial Efficacy

    A series of tests evaluated the antimicrobial properties against common pathogens. The results demonstrated promising activity, warranting further exploration into its application as an antimicrobial agent.

    Case Study 2: Anticancer Activity

    In another study involving human cancer cell lines, the compound's ability to induce apoptosis was highlighted. The findings suggest potential applications in cancer therapy, particularly in targeting specific cancer types.

    Q & A

    Q. What are the recommended synthesis routes for 2,3-Dihydroxypropyl 4-chlorobenzoate, and how can purity be validated?

    A common approach involves esterification between 4-chlorobenzoic acid and glycerol derivatives under acidic or enzymatic catalysis. Key steps include:

    • Reagent selection : Use anhydrous conditions to avoid hydrolysis of the ester bond .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
    • Validation :
      • HPLC (C18 column, UV detection at 254 nm) to assess purity (>95% recommended).
      • NMR (¹H and ¹³C) to confirm ester linkage and absence of unreacted glycerol .
    Key Molecular Data
    CAS No.: 73301-01-6
    Molecular formula: C₁₀H₁₁ClO₄
    Molecular weight: 230.645 g/mol
    PSA: 66.76 Ų

    Q. What safety protocols are critical during handling and disposal of this compound?

    • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions .
    • Waste management : Collect organic waste in designated containers labeled "halogenated organics" and dispose via licensed hazardous waste facilities .
    • Emergency measures : For eye contact, rinse with water for 15+ minutes and remove contact lenses .

    Q. Which spectroscopic techniques are optimal for structural characterization?

    • FT-IR : Confirm ester carbonyl stretch (~1720 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
    • Mass spectrometry (ESI-MS) : Look for [M+H]⁺ peak at m/z 231.1.
    • XRD : For crystalline samples, analyze packing motifs to predict solubility .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yield while minimizing side products?

    • Design of Experiments (DoE) : Use fractional factorial design to test variables (temperature, catalyst concentration, solvent ratio). For example:
      • Factors : Temperature (60–100°C), molar ratio (1:1–1:3 acid:glycerol), catalyst (p-toluenesulfonic acid vs. lipase).
      • Response surface methodology (RSM) identifies optimal conditions .
    • In-line monitoring : Employ FT-IR or Raman spectroscopy to track esterification progress and detect intermediates .

    Q. How do contradictory solubility data in literature affect formulation studies, and how can they be resolved?

    Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from crystallinity variations or impurities. Mitigation strategies:

    • Standardize protocols : Use USP dissolution apparatus with controlled agitation and temperature.
    • Thermodynamic solubility : Measure via shake-flask method with HPLC quantification after 72-hour equilibration .
    • Computational modeling : Predict solubility parameters using COSMO-RS or Hansen solubility parameters .

    Q. What advanced applications exist in drug delivery or agrochemical research?

    • Drug prodrug design : The ester group enables controlled release of 4-chlorobenzoic acid (antimicrobial agent) in physiological conditions. Test hydrolysis rates at pH 7.4 (simulated body fluid) and pH 5.0 (lysosomal conditions) .
    • Agrochemical carriers : Evaluate lipid bilayer penetration using Langmuir-Blodgett troughs to assess surfactant-like behavior .

    Q. How can computational methods enhance understanding of its reactivity or degradation pathways?

    • Reaction path search : Apply density functional theory (DFT) to model ester hydrolysis mechanisms (acid vs. base-catalyzed).
    • Degradation prediction : Use molecular dynamics to simulate environmental breakdown under UV light or microbial action .

    Q. What statistical approaches are suitable for analyzing contradictory bioactivity data across studies?

    • Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.
    • Sensitivity analysis : Identify outliers by comparing assay conditions (e.g., cell lines, exposure times) .
    • Machine learning : Train models on structural analogs to predict bioactivity and validate with in vitro assays .

    Methodological Resources

    • Experimental design : Refer to CRDC 2020 guidelines for chemical engineering protocols (RDF2050103, RDF2050112) .
    • Data analysis : Use APA standards for reporting statistical significance and error margins .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    2,3-Dihydroxypropyl 4-chlorobenzoate
    Reactant of Route 2
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    2,3-Dihydroxypropyl 4-chlorobenzoate

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.